molecular formula C11H14ClN3O B10967439 N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide

N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B10967439
M. Wt: 239.70 g/mol
InChI Key: JPTXQOHXNJRCFC-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety and a pyrrolidine ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine and pyrrolidine.

    Formation of Intermediate: The 5-chloropyridine is reacted with an acylating agent such as acetyl chloride to form an intermediate acetamide derivative.

    Coupling Reaction: The intermediate is then coupled with pyrrolidine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(morpholin-1-yl)acetamide: Similar structure with a morpholine ring instead of pyrrolidine.

    N-(5-chloropyridin-2-yl)-2-(piperidin-1-yl)acetamide: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(pyrrolidin-1-yl)acetamide is unique due to its specific combination of a chloropyridine moiety and a pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C11H14ClN3O/c12-9-3-4-10(13-7-9)14-11(16)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,13,14,16)

InChI Key

JPTXQOHXNJRCFC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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